molecular formula C24H36O5 B1250738 Flaccidoxide-13-acetate

Flaccidoxide-13-acetate

Cat. No.: B1250738
M. Wt: 404.5 g/mol
InChI Key: SLZFGKPBZNIZNQ-PYUQHKKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flaccidoxide-13-acetate is a cembrane-type diterpene isolated from the marine soft coral Sinularia gibberosa . This compound is of significant interest in oncology research due to its demonstrated dual mechanisms of action: the inhibition of cancer cell metastasis and the induction of apoptotic cell death. Studies on hepatocellular carcinoma (HCC) cell lines (HA22T and HepG2) have shown that this compound can suppress cell migration and invasion . This anti-metastatic activity is linked to its ability to inhibit the Focal Adhesion Kinase (FAK)/PI3K/Akt/mTOR signaling pathway . Consequently, this leads to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for breaking down the extracellular matrix, and suppresses the epithelial-mesenchymal transition (EMT) process, a key step in metastasis . In parallel, research on human bladder cancer cells (T24 and RT4) reveals that this compound induces late-stage apoptosis . This pro-apoptotic effect is mediated through multiple interconnected pathways, including mitochondrial dysfunction, activation of the p38/JNK signaling, and the induction of Endoplasmic Reticulum (ER) stress via the PERK-eIF2α-ATF6-CHOP pathway . The compound also inhibits the PI3K/Akt survival signaling pathway, further promoting cell death . The collective research findings suggest that this compound is a promising candidate for further investigation as a chemotherapeutic agent, with mechanistic insights valuable for studying metastasis and cell death in cancers such as hepatocellular and bladder carcinoma . Its multi-targeted action provides a strong basis for exploring its potential in various oncological research models. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1R,2S,3R,4Z,6E,10E,14S)-2-acetyloxy-1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-3-yl] acetate

InChI

InChI=1S/C24H36O5/c1-15(2)20-13-11-16(3)9-8-10-17(4)12-14-21-24(7,29-21)23(28-19(6)26)22(20)27-18(5)25/h10-11,13,15,21-23H,8-9,12,14H2,1-7H3/b16-11+,17-10+,20-13-/t21-,22+,23-,24+/m0/s1

InChI Key

SLZFGKPBZNIZNQ-PYUQHKKDSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H]([C@]2([C@@H](O2)CC1)C)OC(=O)C)OC(=O)C)/C(C)C)/C

Canonical SMILES

CC1=CCCC(=CC=C(C(C(C2(C(O2)CC1)C)OC(=O)C)OC(=O)C)C(C)C)C

Synonyms

flaccidoxide-13-acetate

Origin of Product

United States

Isolation and Biosynthetic Origin of Flaccidoxide 13 Acetate

Isolation Methodologies from Marine Soft Coral Species

The extraction of Flaccidoxide-13-acetate has been documented from at least two species of soft coral, Sinularia gibberosa and Cladiella kashmani. iiarjournals.orgiiarjournals.org The isolation processes involve meticulous laboratory techniques to separate the compound from the complex biological matrix of the coral.

This compound has been successfully isolated from the cultured soft coral Sinularia gibberosa. mdpi.comnricm.edu.tw The process typically begins with the exhaustive extraction of the minced coral bodies using an organic solvent such as ethyl acetate (B1210297) (EtOAc). scispace.com The resulting crude extract, a complex mixture of various metabolites, is then concentrated under reduced pressure. scispace.com

Subsequent purification steps involve fractionation using open column chromatography on silica (B1680970) gel. scispace.com Fractions containing terpenoids, identified by techniques like 1H-NMR spectroscopy, are selected for further purification. scispace.com This often involves the use of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound. scispace.com Studies have confirmed the isolation of this compound from S. gibberosa and have investigated its biological activities, including its potential to induce apoptosis in cancer cells. mdpi.comnricm.edu.twtandfonline.com

Table 1: Compounds Isolated from Sinularia gibberosa

Compound Name Compound Type Reference
This compound Diterpenoid mdpi.comnricm.edu.tw
Gibberoketosterol Steroid mdpi.com
Gibberosins A-M Xeniaphyllanes scispace.com
Crassarines A–H Cembranoids mdpi.com

**2.1.2. Isolation from *Cladiella kashmani***

The soft coral Cladiella kashmani is another confirmed source of this compound. mdpi.comacs.orgacs.org The isolation procedure from this species shares similarities with the methods used for S. gibberosa. Specimens of C. kashmani, for instance those collected from Mozambique, are freeze-dried and then steeped in ethyl acetate. acs.org

The resulting extract undergoes bioassay-guided fractionation, a process where the separation is guided by the biological activity of the fractions. acs.org This technique led to the isolation of this compound, along with other related diterpenes like flaccidoxide. acs.orgacs.org The yield of this compound from the dry weight of the coral has been reported to be approximately 0.013%. acs.org The structure of the isolated compound is confirmed through spectroscopic analysis, and its absolute configuration has been established using methods like the modified Mosher's method. acs.orgacs.org

Table 2: Diterpenes from Cladiella kashmani

Compound Name Molecular Formula % Dry Weight Reference
Flaccidoxide C22H34O4 0.014% acs.org
(1Z,3E,7E,11S,12S,14S)-11,12-epoxy cembra-1,3,7-trien-14-ol Not specified 0.006% acs.org

Biogeographical Distribution and Ecological Significance of Producing Organisms

The soft corals that produce this compound, namely species of Sinularia and Cladiella, are predominantly found in tropical reef environments. tandfonline.com Sinularia is a widely distributed genus and constitutes a significant portion of the biomass on these reefs. tandfonline.com Cladiella kashmani has been collected from locations such as the Malangan Reef off the coast of Mozambique. acs.org

Soft corals, lacking a hard external skeleton, rely on the production of a diverse array of chemical compounds, including diterpenes like this compound, as a primary defense mechanism against predators and for competing for space on the reef. researchgate.netnih.gov These secondary metabolites are crucial for their survival. researchgate.net The presence of these bioactive compounds is thought to be associated with the unique survival strategies of these organisms. iiarjournals.orgiiarjournals.org The ecological role of these compounds often includes deterring generalist grazers. nih.gov

Prospects for Sustainable Production and Cultivation of this compound-Producing Corals

The biomedical potential of compounds like this compound has been hampered by a lack of sustainable supply from natural sources. researchgate.netnih.gov Harvesting from the wild is often not ecologically or economically viable. Consequently, the cultivation of soft corals has emerged as a promising alternative for a sustainable supply of these valuable metabolites.

Research has successfully demonstrated that this compound can be obtained from cultured Sinularia gibberosa. iiarjournals.orgmdpi.com This indicates that aquaculture is a feasible method for producing this specific compound. The ability to cultivate these corals allows for a controlled and renewable source of the compound, bypassing the need to harvest from wild populations and thus protecting marine ecosystems.

Furthermore, recent breakthroughs in understanding the biosynthesis of terpenes in soft corals have opened new avenues for production. acs.org Scientists have identified and characterized the coral-encoded terpene cyclase genes responsible for producing the precursors to the vast array of terpenes found in octocorals. researchgate.netnih.govescholarship.org These biosynthetic genes are often found in clusters, similar to those in plants and microbes. researchgate.netacs.org This discovery challenges the long-held belief that symbiotic microbes were solely responsible for producing these compounds. nih.gov The identification of these gene clusters unlocks the biotechnological potential for producing coral-derived compounds, possibly by using genetically engineered microorganisms as hosts, which could provide a steady and scalable supply for research and development. nih.govacs.org

Advanced Chemical Characterization and Structural Elucidation of Flaccidoxide 13 Acetate

Definitive Structural Assignment through Spectroscopic Analysis

The unambiguous determination of the planar structure and molecular formula of flaccidoxide-13-acetate relies heavily on modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The structure of this compound was elucidated by detailed analysis of its ¹H and ¹³C NMR spectra. chemrxiv.orgresearchgate.net These spectra show characteristic signals that define the cembrane (B156948) skeleton and its functional groups. Research has shown that the NMR data for this compound are closely related to its natural precursor, flaccidoxide. chemrxiv.org The key difference is the presence of signals corresponding to an additional acetate (B1210297) group.

Specifically, the ¹H NMR spectrum of this compound displays a sharp singlet at approximately δH 2.12, integrating to three protons, which is characteristic of the methyl protons of an acetate group. chemrxiv.org Concurrently, its ¹³C NMR spectrum shows two additional signals: a carbonyl carbon resonance around δC 170.6 and a methyl carbon resonance at approximately δC 20.7, further confirming the presence of a second acetate moiety. chemrxiv.org The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HMQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms and establishing its planar structure as a 13,14-diacetoxy-11,12-epoxy cembra-1,3,7-triene. chemrxiv.orgnih.gov

Table 1: Key NMR Spectroscopic Data for this compound This table is representative of data reported in the literature. Exact chemical shifts (δ) may vary slightly based on solvent and instrument frequency.

Assignment ¹³C NMR (δc, ppm) ¹H NMR (δH, ppm, Multiplicity, J in Hz)
Additional Acetate Group
CH₃-CO-O-1320.7 (q)2.12 (s)
CH₃-CO -O-13170.6 (s)-
Original Acetate Group
CH₃-CO-O-1421.3 (q)2.05 (s)
CH₃-CO -O-14170.1 (s)-

Data sourced from Davies-Coleman et al. (2000). chemrxiv.org

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was instrumental in determining the exact molecular formula of this compound. chemrxiv.org This technique provides a highly accurate mass measurement of the parent ion, allowing for the calculation of its elemental composition. The molecular formula was determined to be C₂₄H₃₆O₅. chemrxiv.org This formula corroborated the evidence from NMR spectroscopy, which suggested the addition of an acetate group (C₂H₂O) to the molecular formula of flaccidoxide (C₂₂H₃₄O₄).

Elucidation of Absolute Stereochemistry of this compound

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological function. The stereochemistry was established through chemical correlation with its precursor, flaccidoxide. chemrxiv.orgnih.gov

The process involved two key steps:

Determining the stereochemistry of flaccidoxide: The absolute configuration of flaccidoxide, which was previously unknown, was established using the modified Mosher's method. This NMR-based technique allowed for the assignment of its stereocenters. chemrxiv.orgnih.gov

Chemical Correlation: Flaccidoxide was chemically converted into this compound through a simple acetylation reaction. The resulting synthetic product was spectroscopically identical to the naturally isolated this compound. chemrxiv.org

This direct chemical link proved that the core stereostructure was retained during the transformation. Based on the now-known stereochemistry of flaccidoxide, the absolute configuration of this compound was definitively assigned as (1Z,3E,7E,11S,12R,13S,14R)-13,14-diacetoxy-11,12-epoxy cembra-1,3,7-triene. chemrxiv.orgresearchgate.netacs.org It was noted that the acetylation at the C-13 position causes a change in the Cahn-Ingold-Prelog priority rules at the adjacent C-12 center, leading to an apparent inversion from 12S in flaccidoxide to 12R in this compound, although the actual spatial arrangement remains fixed. chemrxiv.org

Chemoenzymatic or Biomimetic Approaches to this compound Synthesis and its Analogues

While this compound can be readily obtained by the semi-synthesis involving the acetylation of its naturally abundant precursor, flaccidoxide, a complete de novo total synthesis using chemoenzymatic or biomimetic strategies has not been reported in scientific literature to date. chemrxiv.orgacs.org

However, the field of natural product synthesis is actively developing such methods for related complex cembranoids and other diterpenes. nih.govbeilstein-journals.orgnih.gov These approaches seek to mimic nature's synthetic pathways or combine the best of chemical and enzymatic methods. Key strategies relevant to the synthesis of cembranoid analogues include:

Biomimetic Transannular Reactions: Many complex polycyclic diterpenes are thought to be biosynthesized from simpler macrocyclic precursors like cembranoids through transannular (across the ring) cyclizations. nih.govnih.gov Synthetic chemists aim to replicate these cascades in the lab to build complex molecular architectures efficiently.

Chemoenzymatic Late-Stage Functionalization: This powerful strategy involves first chemically synthesizing a core molecular scaffold and then using enzymes (like P450s) to perform highly selective oxidations or other transformations at specific C-H bonds. beilstein-journals.orgresearchgate.net This approach could theoretically be applied to a synthetic cembrane core to install the epoxide and hydroxyl groups found in flaccidoxide analogues with high precision.

Enzymatic Cyclizations: Terpene cyclase enzymes are responsible in nature for constructing the initial carbon skeletons of terpenes from simple linear precursors. nih.gov Harnessing these enzymes in engineered microorganisms or cell-free systems represents a promising "green" approach to producing the basic cembrane ring, which could then be further modified chemically to yield compounds like this compound.

While these advanced synthetic strategies are established for other natural product families, their specific application to achieve a total synthesis of this compound remains a goal for future research.

In Vitro Cellular and Molecular Biological Activities of Flaccidoxide 13 Acetate

Effects on Cell Proliferation and Viability in Malignant Cell Lines

Flaccidoxide-13-acetate exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its activity is particularly pronounced in bladder and hepatocellular carcinomas.

Research has consistently shown that this compound and its related compound, flaccidoxide, can inhibit the growth and proliferation of human bladder cancer cells. In studies involving the BFTC-905 and T24 cell lines, 20 μM of flaccidoxide resulted in a cytotoxicity of over 40%. nih.govechinobase.org The inhibitory effect on the growth of these cells was found to be greater at higher concentrations. nih.gov

This compound has also been shown to have a dose-dependent cytotoxic effect on T24 and RT4 bladder cancer cells. nih.govnih.gov Furthermore, colony formation assays revealed that as the concentration of this compound increased, the number of colonies for both RT4 and T24 cells was significantly reduced, indicating a suppression of cell proliferation. nih.gov The compound induces apoptosis, or programmed cell death, in these bladder cancer cells, which is a key mechanism of its anti-tumor action. nih.govnih.gov

Table 1: Inhibitory Effects of Flaccidoxide Compounds on Bladder Carcinoma Cells

CompoundCell Line(s)ConcentrationObserved EffectCitation(s)
FlaccidoxideBFTC-905, T2420 μM>40% cytotoxicity nih.govechinobase.org
This compoundT24, RT45-20 µMDose-dependent cytotoxicity and reduced colony formation nih.gov

The anti-proliferative activity of this compound extends to hepatocellular carcinoma (HCC). Studies using the human HCC cell lines HA22T and HepG2 demonstrated that the compound inhibits cell viability in a dose-dependent manner. mdpi.comnih.gov When treated with concentrations ranging from 2 to 8 μM, both cell lines showed reduced viability. mdpi.com At a concentration of 8 μM, the cell viability of both HA22T and HepG2 cells was diminished to below 80%. mdpi.comnih.gov These findings underscore the compound's potential to suppress the growth of liver cancer cells. nih.govsurgicalneurologyint.com The mechanism of action is linked to the inhibition of critical signaling pathways, such as the FAK/PI3K/AKT/mTOR pathway. nih.govnih.gov

Table 2: Cytotoxic Effects of this compound on HCC Cells

Cell LineConcentration RangeEffect at 8 µMCitation(s)
HA22T2-8 µM<80% cell viability mdpi.comnih.gov
HepG22-8 µM<80% cell viability mdpi.comnih.gov

Beyond bladder and liver cancers, this compound has been evaluated against other malignancies. Research has reported that the compound exhibits mild cytotoxic activity against the human medulloblastoma cell line (Daoy) and the human colon adenocarcinoma cell line (WiDr). mdpi.com The effective dose (ED50) for this mild activity was reported as 16.9 μg/ml for Daoy cells and 13.8 μg/ml for WiDr cells. mdpi.com While described as mild, this indicates a broad spectrum of potential anti-cancer activity. mdpi.com General studies on cembrane-type diterpenes, the class to which this compound belongs, have also noted their ability to induce apoptosis in various cancer cells, including those of the colon. nih.gov

Table 3: Cytotoxic Activity of this compound on Medulloblastoma and Colon Cancer Cells

Cell LineCancer TypeED₅₀ ValueCitation(s)
DaoyMedulloblastoma16.9 µg/ml mdpi.com
WiDrColon Cancer13.8 µg/ml mdpi.com

Modulation of Cellular Migration and Invasion by this compound

A critical aspect of cancer mortality is metastasis, which involves the migration and invasion of cancer cells. This compound has been shown to potently inhibit these processes.

This compound significantly curtails the migratory capabilities of cancer cells. In bladder cancer models using T24 and RT4 cells, the compound was found to inhibit cell migration in a concentration-dependent manner. mdpi.comscispace.com This inhibition is linked to the downregulation of the FAK/PI3K/AKT/mTOR signaling pathway. mdpi.comdntb.gov.uanih.gov

Similar effects were observed in hepatocellular carcinoma. Boyden chamber assays conducted on HA22T and HepG2 cells revealed that this compound inhibited cell migration in a dose-dependent fashion. nih.govmdpi.comnih.gov After a 24-hour treatment with 8 μM of the compound, the migratory abilities of HA22T and HepG2 cells were reduced to 85% and 80%, respectively, compared to controls. mdpi.com

The ability of cancer cells to invade surrounding tissues is a hallmark of metastasis. This compound effectively suppresses this invasive potential. In studies with T24 and RT4 bladder cancer cells, the compound demonstrated an increasing inhibitory effect on cell invasion with increasing concentrations. mdpi.comscispace.com This is achieved partly by reducing the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix. mdpi.comscispace.comnih.gov Concurrently, this compound increases the expression of tissue inhibitors of metalloproteinases (TIMPs), namely TIMP-1 and TIMP-2. mdpi.comnih.gov

The compound's anti-invasive properties are also evident in hepatocellular carcinoma models. Transwell assays showed that this compound caused a reduction in the invasive capacities of both HA22T and HepG2 cells. nih.govmdpi.comnih.gov The mechanism involves the suppression of MMP-2 and MMP-9 expression and activity, which is regulated by the FAK/PI3K/Akt/mTOR pathway. mdpi.com

Induction of Apoptosis by this compound in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in several human cancer cell lines, including bladder cancer and hepatocellular carcinoma. mdpi.commdpi.com This process is orchestrated through multiple, interconnected signaling pathways.

A primary mechanism by which this compound induces apoptosis is through the disruption of mitochondrial function. mdpi.comiiarjournals.org This is often referred to as the intrinsic pathway of apoptosis. Treatment of cancer cells with this compound leads to a cascade of molecular events that compromise the integrity of the mitochondria.

Key findings from studies on bladder cancer cells (T24 and RT4) demonstrate that this compound treatment leads to:

An increase in the expression of the pro-apoptotic proteins Bax and Bad. mdpi.comnih.gov

A decrease in the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xl, Mcl-1, and phosphorylated Bad (p-Bad). mdpi.comnih.gov

An elevated Bax/Bcl-2 ratio, which is a critical determinant in tipping the cellular balance towards apoptosis. mdpi.comiiarjournals.org

This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. mdpi.com The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of essential cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1) and ultimately leading to the characteristic morphological changes of apoptosis, including DNA fragmentation. mdpi.comiiarjournals.org

Table 1: Effect of this compound on Apoptosis-Related Proteins in Bladder Cancer Cells

Protein Function Effect of this compound Cancer Cell Lines
Bax Pro-apoptotic Increased expression T24, RT4, BFTC-905
Bad Pro-apoptotic Increased expression T24, RT4, BFTC-905
Bcl-2 Anti-apoptotic Decreased expression T24, RT4, BFTC-905
p-Bad Anti-apoptotic Decreased expression T24, RT4, BFTC-905
Bcl-xl Anti-apoptotic Decreased expression T24, RT4
Mcl-1 Anti-apoptotic Decreased expression T24, RT4
Cytochrome c Pro-apoptotic Increased release from mitochondria T24, RT4
Cleaved Caspase-9 Pro-apoptotic Increased expression T24, RT4
Cleaved Caspase-3 Pro-apoptotic Increased expression T24, RT4
Cleaved PARP-1 Pro-apoptotic Increased expression BFTC-905, T24

Data sourced from multiple in vitro studies on human bladder cancer cell lines. mdpi.comiiarjournals.orgnih.goviiarjournals.org

In addition to mitochondrial dysfunction, this compound also induces apoptosis by provoking endoplasmic reticulum (ER) stress. mdpi.comiiarjournals.org The ER is a critical organelle for protein folding and calcium homeostasis. When its function is perturbed, it initiates the unfolded protein response (UPR), which can lead to apoptosis if the stress is severe or prolonged.

As highlighted in the section on mitochondrial dysfunction, a crucial aspect of this compound's apoptotic activity is its ability to modulate the expression of the Bcl-2 family of proteins. iiarjournals.org These proteins are central regulators of the intrinsic apoptotic pathway.

Western blotting analyses in various studies have consistently shown that with increasing concentrations of this compound, the expression of pro-apoptotic proteins Bax and Bad is upregulated. mdpi.comnih.gov Concurrently, the expression levels of anti-apoptotic proteins, including Bcl-2 and its phosphorylated, inactive form p-Bad, are significantly attenuated. iiarjournals.orgiiarjournals.org This dual action effectively disrupts the homeostatic balance between survival and death signals within the cancer cell, pushing it towards apoptosis. iiarjournals.org The increased ratio of Bax to Bcl-2 is a key indicator of this pro-apoptotic shift, directly leading to increased mitochondrial permeability and the subsequent activation of the caspase cascade. mdpi.comiiarjournals.org

Influence of this compound on Epithelial-Mesenchymal Transition (EMT) Processes

Beyond inducing apoptosis, this compound has also been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process involved in cancer cell migration, invasion, and metastasis. mdpi.comresearcher.life

In studies on human hepatocellular carcinoma (HCC) cells (HA22T and HepG2), this compound was found to suppress cell migration and invasion. mdpi.com This was achieved by inhibiting key signaling pathways that regulate EMT, such as the FAK/PI3K/Akt/mTOR pathway. mdpi.comresearcher.life The inhibition of this pathway leads to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes crucial for degrading the extracellular matrix and facilitating cancer cell invasion. mdpi.comsemanticscholar.org

Furthermore, this compound directly impacts the expression of key EMT markers. It has been observed to:

Suppress the expression of the transcriptional repressor Snail, a key initiator of EMT. mdpi.com

Upregulate the expression of the epithelial marker E-cadherin, which is vital for cell-cell adhesion and is often lost during EMT. mdpi.com

Downregulate the expression of mesenchymal markers like N-cadherin. mdpi.com

These findings suggest that this compound can revert the mesenchymal-like phenotype of invasive cancer cells back towards an epithelial state, thereby reducing their metastatic potential. mdpi.com

Table 2: Effect of this compound on EMT-Related Proteins in Hepatocellular Carcinoma Cells

Protein/Molecule Function Effect of this compound Cancer Cell Lines
Snail EMT-inducing transcription factor Suppressed expression HA22T, HepG2
E-cadherin Epithelial marker, cell adhesion Promoted expression HA22T, HepG2
N-cadherin Mesenchymal marker Downregulated expression HA22T, HepG2
MMP-2 Matrix metalloproteinase, invasion Suppressed expression and activity HA22T, HepG2, T24, RT4
MMP-9 Matrix metalloproteinase, invasion Suppressed expression and activity HA22T, HepG2, T24, RT4
FAK Focal Adhesion Kinase, signaling Inhibited expression HA22T, HepG2
PI3K/Akt/mTOR Pro-survival signaling pathway Inhibited phosphorylation HA22T, HepG2

Data sourced from in vitro studies on human hepatocellular carcinoma and bladder cancer cell lines. mdpi.comsemanticscholar.org

Molecular Mechanisms of Action Underlying Flaccidoxide 13 Acetate Activity

Regulation of Key Signal Transduction Pathways by Flaccidoxide-13-acetate

This compound has been shown to modulate several critical signal transduction pathways that are integral to cell proliferation, survival, and motility.

Downregulation of the PI3K/AKT/mTOR/p70S6K Pathway

Research indicates that this compound significantly inhibits the Phosphatidylinositide-3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.goviiarjournals.org This pathway is crucial for regulating cell growth, proliferation, and survival.

In studies involving human bladder cancer and hepatocellular carcinoma (HCC) cells, treatment with this compound led to a dose-dependent reduction in the phosphorylation of key proteins in this cascade. mdpi.commdpi.com Specifically, the levels of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) were all decreased upon treatment. mdpi.commdpi.comiiarjournals.org This inhibition of phosphorylation signifies a disruption in the pathway's activation. mdpi.comiiarjournals.org By suppressing the FAK/PI3K/Akt/mTOR signaling pathway, this compound is thought to inhibit the migration and invasion of cancer cells. mdpi.comnih.gov

Further downstream, the compound also affects the p70S6 Kinase (p70S6K), a substrate of mTOR. Treatment with a related compound, flaccidoxide, resulted in reduced phosphorylation of p70S6K, which in turn affects protein synthesis and cell growth. iiarjournals.org The inhibition of the PI3K/AKT/mTOR pathway is a key mechanism contributing to the observed anti-proliferative and apoptosis-inducing effects of these compounds in cancer cell lines. iiarjournals.orgmdpi.com

Table 1: Effect of this compound on Key Proteins in the PI3K/AKT/mTOR Pathway

Cell Line Treatment Concentration (µM) Target Protein Observed Effect Reference
T24, RT4 (Bladder Cancer) Increasing concentrations p-PI3K, p-AKT, p-mTOR Decreased expression mdpi.com
HA22T, HepG2 (HCC) Increasing concentrations p-PI3K, p-AKT, p-mTOR Decreased expression mdpi.com

Modulation of the Focal Adhesion Kinase (FAK) Signaling Cascade

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. mdpi.com Overactivation of FAK is linked to tumor progression and metastasis. mdpi.com this compound has been shown to directly target this pathway.

In both human bladder cancer and HCC cells, this compound treatment resulted in the inhibition of FAK protein expression. mdpi.commdpi.com The compound's inhibitory action on FAK is a critical upstream event that subsequently leads to the suppression of the PI3K/Akt/mTOR signaling pathway. mdpi.comnih.gov This disruption of the FAK-mediated signaling cascade is a proposed mechanism for how this compound reduces cancer cell migration and invasion. mdpi.comnih.gov The entire process is controlled by the FAK/PI3K/AKT/mTOR pathway, which is downregulated by the compound. mdpi.comnih.gov

Activation of Stress-Activated Protein Kinase Pathways (e.g., p38/JNK)

In contrast to its inhibitory effects on pro-survival pathways, this compound has been found to activate stress-activated protein kinase (SAPK) pathways, specifically the p38 and c-Jun N-terminal kinase (JNK) pathways. mdpi.com These pathways are typically activated in response to cellular stress and can lead to apoptosis. mdpi.com

In human bladder cancer cells, treatment with this compound led to a significant, dose-dependent increase in the phosphorylation of both p38 and JNK, indicating their activation. mdpi.com This activation is a key part of the compound's mechanism for inducing apoptosis. mdpi.com The simultaneous inhibition of the pro-survival PI3K/AKT pathway and activation of the pro-apoptotic p38/JNK pathways demonstrate a multi-pronged molecular action of this compound. mdpi.com

Impact of this compound on Proteolytic Enzyme Systems and Their Inhibitors

The invasion and metastasis of cancer cells heavily rely on the degradation of the extracellular matrix (ECM), a process mediated by proteolytic enzymes like matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA) system.

Inhibition of Matrix Metalloproteinase (MMP-2, MMP-9, MMP-13) Activities and Expression

MMPs, particularly the gelatinases MMP-2 and MMP-9, are crucial for the breakdown of collagen, a major component of the ECM. mdpi.com High levels of these enzymes are often associated with cancer invasion. mdpi.commdpi.com

Studies have consistently shown that this compound inhibits both the activity and expression of MMP-2 and MMP-9 in a concentration-dependent manner in bladder and hepatocellular cancer cells. mdpi.commdpi.com Gelatin zymography assays revealed a direct reduction in the enzymatic activities of MMP-2 and MMP-9 in cells treated with the compound. mdpi.commdpi.com Furthermore, Western blot analyses confirmed that the protein expression levels of MMP-2, MMP-9, and MMP-13 were also downregulated. mdpi.com

This suppression of MMPs is linked to the compound's effect on the FAK/PI3K/AKT/mTOR pathway. mdpi.commdpi.com Concurrently, this compound increases the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) and TIMP-2, which are the natural endogenous inhibitors of MMPs. mdpi.commdpi.com This dual action of inhibiting MMP expression and upregulating their inhibitors leads to a potent suppression of ECM degradation. mdpi.com

Table 2: Effect of this compound on MMPs and TIMPs

Cell Line Treatment Target Molecule Observed Effect Reference
T24, RT4 (Bladder Cancer) This compound MMP-2, MMP-9 Reduced expression and activity mdpi.com
T24, RT4 (Bladder Cancer) This compound TIMP-1, TIMP-2 Increased expression mdpi.com
HA22T, HepG2 (HCC) This compound (0-8 µM) MMP-2, MMP-9 Dose-dependent inhibition of activity mdpi.com
HA22T, HepG2 (HCC) This compound MMP-2, MMP-9, MMP-13 Downregulated expression mdpi.com

Modulation of Urokinase-type Plasminogen Activator (uPA) and Urokinase-type Plasminogen Activator Receptor (uPAR) Expression and Activity

The uPA system is another critical component in cancer invasion and metastasis. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM proteins and activates certain MMPs. mdpi.com

This compound has been demonstrated to inhibit the uPA system. In HCC cells, it was found to inhibit the activity of uPA in a dose-dependent manner. mdpi.com In human bladder cancer cells, the compound reduced the expression levels of the uPA receptor (uPAR). mdpi.com The downregulation of both uPA and its receptor disrupts this proteolytic cascade, further contributing to the anti-invasive properties of this compound. mdpi.commdpi.com

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMP-1, TIMP-2)

This compound has been shown to modulate the expression of tissue inhibitors of metalloproteinases (TIMPs), specifically TIMP-1 and TIMP-2. mdpi.comnih.gov These proteins are crucial in regulating the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix.

In studies conducted on human bladder cancer cells (RT4 and T24), treatment with this compound led to a concentration-dependent increase in the expression of both TIMP-1 and TIMP-2. mdpi.comnih.gov This upregulation of TIMPs contributes to the inhibition of MMP-2 and MMP-9, thereby affecting cellular processes such as migration and invasion. mdpi.commdpi.com Similar findings were observed in hepatocellular carcinoma cells (HA22T and HepG2), where this compound also upregulated the expression of TIMP-1 and TIMP-2. mdpi.com

The table below summarizes the observed effects of this compound on TIMP expression in different cancer cell lines.

Cell LineThis compound ConcentrationObserved Effect on TIMP-1Observed Effect on TIMP-2
RT4 (Bladder Cancer) Concentration-dependentIncreased ExpressionIncreased Expression
T24 (Bladder Cancer) Concentration-dependentIncreased ExpressionIncreased Expression
HA22T (Hepatocellular Carcinoma) 0, 2, 4, 6, and 8 µMUpregulatedUpregulated
HepG2 (Hepatocellular Carcinoma) 0, 2, 4, 6, and 8 µMUpregulatedUpregulated

Interplay of this compound with Cellular Homeostasis and Stress Responses

This compound has been found to disrupt cellular homeostasis, leading to stress responses within the cell, particularly involving the endoplasmic reticulum and mitochondria.

Research has indicated that this compound can induce endoplasmic reticulum (ER) stress in cancer cells. iiarjournals.orgnih.gov This was demonstrated in studies on human bladder cancer cells, where the compound triggered the unfolded protein response (UPR). iiarjournals.org The induction of ER stress is a significant mechanism contributing to the pro-apoptotic effects of this compound. iiarjournals.orgnih.gov

This compound has been reported to induce mitochondrial dysfunction in human bladder cancer cells. iiarjournals.orgnih.gov This disruption of mitochondrial function is a key element in the apoptotic pathway triggered by the compound. The dysfunction leads to the release of pro-apoptotic factors from the mitochondria, ultimately culminating in programmed cell death. iiarjournals.org

Global Gene Expression and Proteomic Profiling in Response to this compound Treatment

Studies on this compound have revealed significant alterations in the expression of various proteins and signaling molecules, providing insights into its impact on cellular proteomes.

In human bladder cancer cells, treatment with this compound resulted in the downregulation of several key proteins involved in cell migration, invasion, and survival. mdpi.comnih.gov These include matrix metalloproteinase-2 (MMP-2), MMP-9, and urokinase-type plasminogen activator receptor (uPAR). mdpi.com Furthermore, the compound was found to inhibit the phosphorylation of focal adhesion kinase (FAK), phosphatidylinositide-3-kinases (PI3K), and Akt, which are central components of signaling pathways that promote cell growth and survival. mdpi.comnih.gov

The table below presents a summary of the key proteins and signaling molecules modulated by this compound treatment in bladder cancer cells.

Protein/Signaling MoleculeEffect of this compound Treatment
MMP-2 Reduced expression
MMP-9 Reduced expression
uPAR Reduced levels
FAK Reduced phosphorylation
PI3K Reduced phosphorylation
Akt Reduced phosphorylation
mTOR Reduced phosphorylation
Rho A Reduced levels
Ras Reduced levels
MKK7 Reduced levels
MEKK3 Reduced levels
TIMP-1 Increased expression
TIMP-2 Increased expression

This modulation of protein expression and activity underscores the compound's significant impact on the cellular machinery, ultimately influencing cell behavior and fate.

Methodological Approaches Employed in Flaccidoxide 13 Acetate Research

In Vitro Cell Culture Models Utilizing Human and Murine Cancer Cell Lines

The investigation of Flaccidoxide-13-acetate's anti-cancer properties has been primarily conducted using in vitro models involving various human cancer cell lines. These cell lines serve as reproducible systems to study the compound's effects at a cellular level.

Notably, research has focused on:

Human Bladder Cancer Cell Lines: The RT4 and T24 cell lines have been extensively used to study the compound's impact on bladder cancer. mdpi.commdpi.comnih.govmdpi.com These lines represent different stages or characteristics of bladder cancer, allowing for a broader understanding of the compound's efficacy. Another study on a related compound, flaccidoxide, utilized the BFTC-905 and T24 bladder cancer cell lines. iiarjournals.orgiiarjournals.org

Human Hepatocellular Carcinoma (HCC) Cell Lines: To explore its effects on liver cancer, scientists have employed the HA22T and HepG2 cell lines. mdpi.comnih.govresearcher.life These are standard models for studying the molecular pathways of liver cancer metastasis. mdpi.comnih.gov

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for these experiments, with the final concentration of DMSO in the culture media kept low (e.g., 0.1% v/v) to avoid solvent-induced effects. mdpi.com

Quantitative Assays for Cell Viability and Proliferation (e.g., MTT Assay)

To quantify the cytotoxic effects of this compound, the methylthiazole tetrazolium (MTT) assay is a commonly employed method. mdpi.commdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

In studies involving human bladder cancer (T24, RT4) and hepatocellular carcinoma (HA22T, HepG2) cells, the MTT assay has consistently shown that this compound inhibits cell viability in a dose-dependent manner. mdpi.commdpi.com For instance, in one study, treatment with this compound for 24 hours showed a significant reduction in the viability of HA22T and HepG2 cells, with concentrations of 8 μM causing cell viability to drop below 80%. mdpi.com Another study on bladder cancer cells noted that a 20 µM concentration inhibited cell survival by 40%. nih.gov These results are fundamental for determining the concentrations to be used in subsequent, more mechanistic assays. mdpi.com

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
Cell LineConcentration (µM)Observed EffectReference
HA22T & HepG22, 4, 6, 8Dose-dependent inhibition of cell viability. mdpi.com
HA22T & HepG28Cell viability reduced to below 80%. mdpi.com
T24 & RT4Up to 20Dose-dependent cytotoxic effect. mdpi.com
T24 & RT420Inhibited cell survival by approximately 40%. nih.gov

Experimental Techniques for Assessing Cell Migration and Invasion (e.g., Boyden Chamber, Transwell Assays)

A critical aspect of cancer pathology is metastasis, which involves the migration and invasion of cancer cells. The Boyden chamber and Transwell assays are the principal techniques used to evaluate the anti-metastatic potential of this compound in vitro. mdpi.comnih.govmdpi.com These assays utilize a porous membrane to separate a chamber into two compartments, simulating the process of cells moving through the extracellular matrix.

Research has demonstrated that this compound significantly inhibits the migration and invasion of both bladder (RT4, T24) and liver (HA22T, HepG2) cancer cells. mdpi.comnih.govmdpi.comnih.gov The inhibitory effect is dose-dependent. For example, in bladder cancer cells, treatment with 10 μM of the compound reduced the invasion of T24 and RT4 cells to 38% and 25%, respectively, compared to untreated controls. mdpi.com Similarly, the migratory capacity of HA22T and HepG2 cells treated with 8 μM this compound dropped to 85% and 80%, respectively. mdpi.com

Table 2: Inhibition of Cancer Cell Migration and Invasion by this compound
Cell LineAssay TypeConcentration (µM)Inhibition EffectReference
T24Transwell Invasion10Invasion reduced to 38% of control. mdpi.com
RT4Transwell Invasion10Invasion reduced to 25% of control. mdpi.com
HA22TBoyden Chamber Migration8Migration reduced to 85% of control. mdpi.com
HepG2Boyden Chamber Migration8Migration reduced to 80% of control. mdpi.com

Biochemical Techniques for Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)

Western blotting is a cornerstone technique in this compound research, used to detect and quantify changes in the expression and phosphorylation levels of specific proteins. mdpi.commdpi.comnih.govmdpi.com This method has been instrumental in mapping the molecular pathways affected by the compound.

Studies have revealed that this compound modulates several key signaling pathways:

Metastasis-Related Proteins: The compound has been shown to decrease the expression of matrix metalloproteinases (MMP-2, MMP-9) and the urokinase-type plasminogen activator receptor (uPAR), which are enzymes that degrade the extracellular matrix, facilitating invasion. nih.govmdpi.com Concurrently, it increases the expression of their natural inhibitors, tissue inhibitor of metalloproteinase-1 (TIMP-1) and TIMP-2. nih.govmdpi.com

FAK/PI3K/Akt/mTOR Pathway: This crucial pathway, which regulates cell growth, survival, and migration, is a primary target. Western blot analyses show that this compound reduces the phosphorylation (activation) of key proteins in this cascade, including FAK, PI3K, Akt, and mTOR, in both bladder and liver cancer cells. mdpi.comnih.govmdpi.comtandfonline.com

Apoptosis-Related Proteins: The compound induces apoptosis by altering the balance of the Bcl-2 protein family. It upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. mdpi.comresearchgate.net This shift leads to the activation of executioner proteins like cleaved caspase-3 and cleaved caspase-9. mdpi.com

ER Stress and MAPK Pathways: In bladder cancer cells, this compound was found to induce endoplasmic reticulum (ER) stress, evidenced by the increased expression of proteins like ATF6 and CHOP. mdpi.com It also activates the p38 and JNK stress-activated protein kinase pathways. mdpi.com

Table 3: Proteins and Pathways Modulated by this compound (Western Blot Analysis)
Protein/PathwayEffectCell TypeReference
MMP-2, MMP-9, uPARDown-regulatedBladder, Liver nih.govmdpi.com
TIMP-1, TIMP-2Up-regulatedBladder, Liver nih.govmdpi.com
p-FAK, p-PI3K, p-Akt, p-mTORDown-regulatedBladder, Liver mdpi.commdpi.com
Bax, BadUp-regulatedBladder mdpi.comresearchgate.net
Bcl-2, Bcl-xL, Mcl-1Down-regulatedBladder mdpi.comresearchgate.net
Cleaved Caspase-3, Cleaved Caspase-9Up-regulatedBladder mdpi.com
p-p38, p-JNKUp-regulatedBladder mdpi.com

Enzyme Activity Assays (e.g., Gelatin Zymography)

To confirm that the observed changes in MMP protein expression translate to functional differences, gelatin zymography is employed. mdpi.comnih.govmdpi.com This technique involves separating proteins by electrophoresis on a gel containing gelatin. Active MMP-2 and MMP-9 enzymes digest the gelatin in their path, leaving clear bands that indicate their level of activity.

Consistent with Western blotting results, gelatin zymography has shown that this compound treatment leads to a dose-dependent decrease in the enzymatic activities of both MMP-2 and MMP-9 in bladder and hepatocellular carcinoma cells. mdpi.comnih.govmdpi.com This provides direct evidence that the compound impairs the ability of cancer cells to break down the extracellular matrix, a key step in invasion and metastasis. mdpi.commdpi.com

Apoptosis Detection and Quantification Methods (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. In the context of this compound research, it is primarily used to detect and quantify apoptosis. mdpi.com Cells are typically stained with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

Flow cytometry analysis of bladder cancer cells (RT4 and T24) treated with this compound revealed a significant, dose-dependent increase in the population of cells undergoing late apoptosis. mdpi.comresearchgate.net This quantitative data corroborates the findings from Western blotting, confirming that the compound effectively induces programmed cell death in cancer cells. mdpi.com

Advanced Microscopy Techniques for Cellular Morphological Changes and Subcellular Localization

While detailed advanced microscopy studies on this compound are not extensively reported, related research on similar compounds utilizes fluorescence microscopy techniques to visualize the cellular effects of treatment. iiarjournals.org Techniques such as DAPI (4′,6-diamidino-2-phenylindole) staining are used to visualize the cell nucleus. In apoptotic cells, DAPI staining can reveal characteristic morphological changes like chromatin condensation and nuclear fragmentation. iiarjournals.org

Computational and Theoretical Modeling Approaches for Structure-Activity Relationship (SAR) and Mechanistic Insights

In the scientific exploration of this compound, computational and theoretical modeling techniques have emerged as crucial tools for understanding its structure-activity relationships (SAR) and elucidating its mechanisms of action. These in silico methods complement experimental studies by providing detailed insights at a molecular level, guiding further research and development of this marine natural product.

Structure-Activity Relationship (SAR) Analysis

Further research has expanded on these findings, suggesting that modifications to the core structure of these compounds can significantly modulate their biological effects. mdpi.com For example, the hydrogenation of a double bond at C-17 in a related compound, sinularin, resulted in a loss of inhibitory effects on nitric oxide expression, underscoring the sensitivity of the bioactivity to subtle structural changes. mdpi.com

Mechanistic Insights through Molecular Modeling

Computational approaches have been pivotal in unraveling the molecular mechanisms underlying the anticancer effects of this compound. Research has shown that this compound can inhibit the migration and invasion of human bladder and hepatocellular carcinoma cells. researchgate.netmdpi.commdpi.comwindows.net These effects are attributed to the modulation of specific signaling pathways.

One of the key pathways identified is the FAK/PI3K/AKT/mTOR signaling cascade. researchgate.netmdpi.commedscape.comnih.govtandfonline.com Molecular modeling studies, in conjunction with experimental data, have suggested that this compound can suppress the activation of this pathway. researchgate.netmdpi.com This suppression leads to a downstream reduction in the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in the degradation of the extracellular matrix and, consequently, in tumor invasion and metastasis. researchgate.netmdpi.commdpi.com

In silico analyses, such as inverse molecular docking, have been employed for related compounds from the soft coral genus Cladiella to identify potential protein targets. nih.gov These studies have shown that compounds with similar scaffolds can achieve favorable binding energies with various proteins implicated in cancer, further validating their potential as therapeutic agents. nih.gov While not explicitly detailed for this compound in the provided context, such computational techniques are foundational to understanding its interactions with biological targets.

Furthermore, computational biology has been utilized to explore the broader context of the tumor microenvironment and the molecular mechanisms of related compounds. researchgate.net For example, density functional theory (DFT) calculations have been used to determine the relative and absolute configurations of novel marine compounds, a critical step in understanding their specific interactions with biological macromolecules. mdpi-res.commdpi.com

The following table summarizes the key signaling proteins and their observed regulation by this compound, as suggested by experimental and supported by computational insights.

Target Protein Effect of this compound Signaling Pathway Cell Line(s)
p-FAKDecreasedFAK/PI3K/AKT/mTORT24, RT4
p-PI3KDecreasedFAK/PI3K/AKT/mTORT24, RT4
p-AKTDecreasedFAK/PI3K/AKT/mTORT24, RT4
p-mTORDecreasedFAK/PI3K/AKT/mTORT24, RT4
MMP-2DecreasedDownstream of FAK/PI3K/AKT/mTORT24, RT4, HA22T, HepG2
MMP-9DecreasedDownstream of FAK/PI3K/AKT/mTORT24, RT4, HA22T, HepG2
RhoADecreasedCell MigrationT24, RT4
RasDecreasedCell MigrationT24, RT4

This table is generated based on data from multiple studies investigating the effects of this compound on cancer cell lines. researchgate.netmdpi.com

In addition to cancer research, the potential for some marine compounds to induce apoptosis through pathways involving endoplasmic reticulum (ER) stress has been noted. nih.govfrontiersin.org While direct computational modeling of this compound's effect on ER stress is not detailed, this represents another avenue where theoretical approaches could provide valuable mechanistic insights.

Future Perspectives and Pre Clinical Research Directions for Flaccidoxide 13 Acetate

Comprehensive Structure-Activity Relationship (SAR) Studies of Flaccidoxide-13-acetate and Synthetic Analogues

To date, the biological activity of this compound has been established, but a systematic exploration of its structure-activity relationship (SAR) is a critical next step. SAR studies are essential for identifying the specific chemical moieties responsible for its anti-cancer effects and for optimizing its potency and selectivity. Future research should focus on the synthesis and evaluation of a library of synthetic analogues.

Key modifications could include:

Alterations to the acetate (B1210297) group at the C-13 position to determine its role in target binding and activity.

Modification of the epoxide ring, as this functional group is often crucial for the biological activity of natural products.

Systematic changes to the cembrane (B156948) ring structure to understand the conformational requirements for activity.

By comparing the biological activities of these new analogues against cancer cell lines, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of new compounds with improved efficacy and more favorable pharmacological properties than the original natural product.

Development of Novel and Efficient Synthetic Routes for this compound

Currently, this compound is obtained through isolation from marine soft corals. mdpi.comiiarjournals.org This reliance on natural sources presents significant challenges for sustainable and scalable production, hindering further development. A major future objective is the development of a total synthesis or efficient semi-synthetic routes. An effective synthetic strategy would not only provide a reliable supply of the compound for extensive pre-clinical testing but also facilitate the creation of the synthetic analogues needed for the SAR studies mentioned above. Research in this area should aim for a high-yield, stereoselective, and cost-effective synthesis process that would be viable for potential large-scale production.

Exploration of Combination Therapies with this compound and Established Therapeutic Agents

Modern cancer treatment increasingly relies on combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov The unique mechanism of action of this compound, primarily through the FAK/PI3K/AKT/mTOR pathway, suggests it could be a valuable component in such combinations. nih.gov Future pre-clinical studies should investigate the synergistic, additive, or antagonistic effects of combining this compound with established chemotherapeutic agents (e.g., gemcitabine (B846) for bladder cancer) or targeted therapies. Investigating these combinations in various cancer models could reveal synergistic interactions that lead to superior anti-tumor activity and could potentially allow for lower doses of each agent, thereby minimizing adverse effects.

Cell LineCancer TypeObserved EffectsReference(s)
RT4 Human Bladder CancerInhibition of migration and invasion; Induction of apoptosis mdpi.comnih.gov
T24 Human Bladder CancerInhibition of migration and invasion; Induction of apoptosis mdpi.comnih.gov
BFTC-905 Human Bladder CancerInhibition of cell growth; Induction of apoptosis iiarjournals.org
HA22T Human Hepatocellular CarcinomaInhibition of cell viability, migration, and invasion mdpi.com
HepG2 Human Hepatocellular CarcinomaInhibition of cell viability, migration, and invasion mdpi.com

Validation of Mechanisms in Complex In Vitro Systems (e.g., Organoids, 3D Culture Models)

Traditional two-dimensional (2D) cell cultures lack the complex cell-cell and cell-matrix interactions that characterize tumors in vivo. researchgate.net Three-dimensional (3D) culture systems, such as tumor organoids and spheroids, offer a more biologically relevant environment for studying cancer biology and drug response. nih.govmdpi.com A crucial future direction is to utilize these advanced in vitro models to validate the known mechanisms of this compound. Confirming that the compound inhibits the FAK/PI3K/AKT/mTOR pathway and induces apoptosis in 3D models that better mimic the architecture and heterogeneity of actual tumors would significantly strengthen its pre-clinical evidence base. frontiersin.org

Identification of Novel Molecular Targets and Off-Target Effects of this compound

The primary mechanism of this compound involves the suppression of the FAK/PI3K/AKT/mTOR signaling pathway. mdpi.commdpi.com This leads to the downstream modulation of various proteins involved in cell invasion and apoptosis. While this pathway is a key target, a comprehensive understanding of the compound's full range of molecular interactions is necessary. Future research should employ unbiased, large-scale screening techniques, such as proteomics and transcriptomics, to identify both novel molecular targets and potential off-target effects. This will provide a more complete picture of its mechanism of action and help predict potential efficacy and toxicity in a clinical setting.

Molecular TargetEffect of this compoundBiological ProcessReference(s)
FAK, p-PI3K, p-AKT, p-mTOR Down-regulationCell Signaling, Invasion mdpi.commdpi.com
MMP-2, MMP-9 Down-regulation / Reduced ActivityExtracellular Matrix Degradation, Invasion mdpi.commdpi.com
uPAR, RhoA, Ras, MKK7, MEKK3 Down-regulationInvasion, Metastasis mdpi.comnih.gov
TIMP-1, TIMP-2 Up-regulationInhibition of MMPs, Invasion mdpi.commdpi.com
Cleaved Caspase-3, -9, PARP-1 Up-regulationApoptosis nih.gov
Bax Up-regulationApoptosis (Mitochondrial Pathway) nih.gov
Bcl-2, Bcl-xL Down-regulationApoptosis (Mitochondrial Pathway) nih.gov
p-p38, p-JNK Up-regulationApoptosis, Stress Response nih.gov

Pharmacokinetic and Pharmacodynamic Studies of this compound in Pre-clinical Models

A fundamental component of pre-clinical drug development is the characterization of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.gov To date, there is no published data on the PK/PD of this compound. Future studies in animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME). These studies will determine key parameters such as bioavailability, half-life, and clearance, which are critical for designing dosing regimens. PD studies will correlate the drug concentration with its biological effect in vivo, confirming that the molecular changes observed in vitro also occur in a whole-organism context. This data is indispensable for evaluating the compound's drug-like properties and its potential for clinical success.

Q & A

Q. What are the primary molecular mechanisms through which Flaccidoxide-13-acetate exerts its anti-metastatic effects?

this compound inhibits metastasis by targeting the FAK/PI3K/AKT/mTOR signaling pathway, reducing phosphorylation of downstream effectors like Akt and mTOR. This suppression leads to decreased production of MMP-2, MMP-9, and uPA, which are critical for extracellular matrix degradation . Additionally, it downregulates Snail, a transcription factor that represses E-cadherin, thereby promoting epithelial-mesenchymal transition (EMT) reversal .

Q. Which experimental assays are recommended to assess this compound-induced apoptosis in cancer cell lines?

Key assays include:

  • Flow cytometry with FITC-labeled annexin V and propidium iodide (PI) to quantify early/late apoptotic cells .
  • Western blotting for pro-apoptotic markers (Bax, Bad) and anti-apoptotic proteins (Bcl-2, Bcl-xL), alongside caspase-3/9 activation and PARP-1 cleavage .
  • Mitochondrial transmembrane potential assays (e.g., JC-1 staining) to evaluate mitochondrial dysfunction .

Q. What cell lines and treatment concentrations are commonly used in this compound studies?

Studies frequently employ human bladder cancer cell lines (T24 and RT4) treated with concentrations ranging from 2.5 to 15 µM. Dose-dependent apoptotic effects are observed, with significant late apoptosis at ≥5 µM .

Q. What controls are essential when evaluating this compound's effects on EMT markers?

Include untreated controls, positive controls (e.g., TGF-β for EMT induction), and housekeeping proteins (e.g., β-actin) for normalization in qPCR/Western blot analyses of E-cadherin, N-cadherin, and Snail .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound's upregulation of MMP-2/9 despite its anti-metastatic role?

While reports MMP-2/9 upregulation in T24/RT4 cells under treatment, this may reflect cell-type-specific responses or compensatory mechanisms. To reconcile this, perform time-course experiments to track transient vs. sustained MMP expression and validate functional metastasis assays (e.g., transwell invasion) alongside molecular profiling .

Q. What strategies are effective in determining the dominant apoptotic pathway (mitochondrial vs. ER stress) activated by this compound?

Use pathway-specific inhibitors (e.g., Z-ATAD-FMK for caspase-12/ER stress; cyclosporine A for mitochondrial permeability transition pore blockade) and siRNA knockdowns of key mediators (e.g., CHOP for ER stress). Measure markers like cytochrome C release (mitochondrial) and GRP78 expression (ER stress) .

Q. How should researchers optimize treatment duration and concentration gradients for dose-response studies?

  • Conduct preliminary MTT assays to determine IC50 values.
  • Use time-course experiments (24–72 hrs) to capture dynamic apoptotic responses.
  • Validate findings with clonogenic assays to assess long-term survival .

Q. What computational methods aid in predicting off-target effects or synergistic partners for this compound?

  • Molecular docking to identify potential binding partners beyond FAK/PI3K.
  • Pathway enrichment analysis (e.g., KEGG, GO) to map systemic effects.
  • Combination index (CI) analysis (e.g., Chou-Talalay method) to screen synergistic drug candidates .

Q. How can multi-omics approaches elucidate the systemic effects of this compound in cancer cells?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify:

  • Dysregulated pathways (e.g., PI3K/AKT, oxidative phosphorylation).
  • Metabolic shifts (e.g., ATP depletion, lactate accumulation).
  • Post-translational modifications (e.g., phosphorylation of FAK) .

Q. What statistical methods are appropriate for analyzing dose-dependent apoptotic responses?

  • ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Dose-response curve fitting (e.g., log-linear or sigmoidal models) to calculate EC50 values.
  • Survival analysis (Kaplan-Meier) for in vivo efficacy studies .

Methodological Best Practices

  • Data Presentation : Use appendices for raw data (e.g., flow cytometry plots) and highlight processed data (e.g., fold-change in caspase activation) in main figures .
  • Reproducibility : Detail centrifugal parameters, antibody dilutions, and incubation times in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for cell line authentication and apoptosis assay controls (e.g., staurosporine as a positive control) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.